
4-Methyl-2-oxooxolane-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-oxooxolane-3-carboxylic acid is a carboxylic acid containing an oxooxolane ring structure. This compound is known for its versatile applications in various scientific fields, including chemistry, biology, medicine, and industry. It is a valuable building block for the synthesis of a variety of chemical compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-oxooxolane-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of 4-methyl-3-oxo-butanoic acid in the presence of a dehydrating agent . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar cyclization reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated purification systems .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-2-oxooxolane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions yield hydroxyl derivatives.
Substitution: The carboxylic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-Methyl-2-oxooxolane-3-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules.
Biology: The compound is used in the study of metabolic pathways and enzyme reactions.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug synthesis.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Methyl-2-oxooxolane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on the context. It interacts with enzymes involved in metabolic pathways, affecting their activity and leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methyl-2-oxooxolane-3-carboxylic acid: Similar structure with a methyl group at a different position.
2-Ethyl-2-methyl-5-oxooxolane-3-carboxylic acid: Contains an additional ethyl group.
2-Oxooxolane-3-carboxylic acid: Lacks the methyl group .
Uniqueness
4-Methyl-2-oxooxolane-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C6H8O4 |
|---|---|
Poids moléculaire |
144.12 g/mol |
Nom IUPAC |
4-methyl-2-oxooxolane-3-carboxylic acid |
InChI |
InChI=1S/C6H8O4/c1-3-2-10-6(9)4(3)5(7)8/h3-4H,2H2,1H3,(H,7,8) |
Clé InChI |
IQEBRENRSCYIIR-UHFFFAOYSA-N |
SMILES canonique |
CC1COC(=O)C1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{Bis[(potassiooxy)sulfonyl]amino}oxidanyl](/img/structure/B11763522.png)
![7-(tert-Butoxycarbonyl)-1-oxo-2,7-diazaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B11763527.png)
![2-(4-Methoxyphenyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B11763532.png)
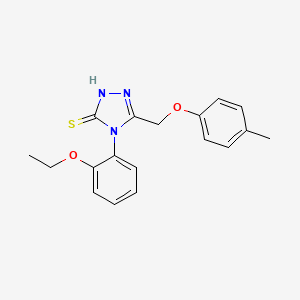
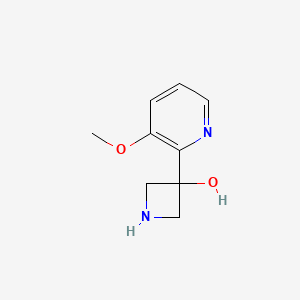
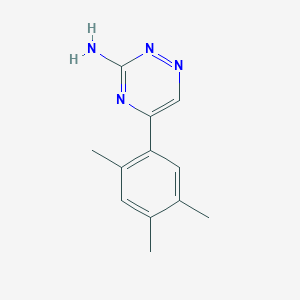
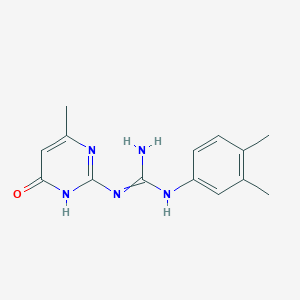
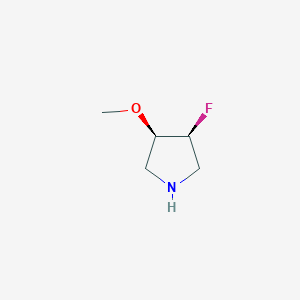
![tert-Butyl octahydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B11763571.png)


![exo-3-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B11763589.png)
![3-Benzyl-3-azabicyclo[3.3.1]nonan-7-one](/img/structure/B11763595.png)

